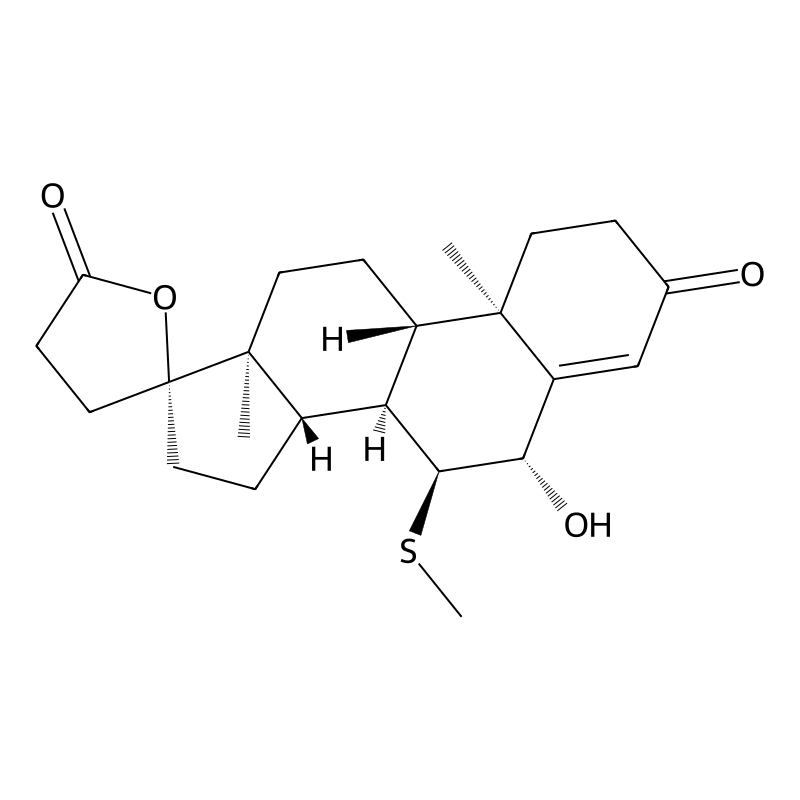6beta-Hydroxy-7alpha-thiomethylspirolactone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
6beta-Hydroxy-7alpha-thiomethylspirolactone is a metabolite derived from spironolactone, a well-known mineralocorticoid receptor antagonist. This compound has the chemical formula C23H32O4S and a molecular weight of approximately 404.57 g/mol. Its structure features a spiro lactone framework, characterized by a sulfur atom in its thiomethyl group, which is integral to its biological activity and interactions with various receptors.
Metabolism of Spironolactone
Following ingestion, spironolactone undergoes biotransformation in the liver to form several metabolites, including 6beta-OH-7alpha-TMS. These metabolites can be more or less active than the parent compound [].
Biological Activity of 6beta-Hydroxy-7alpha-thiomethylspironolactone
Research suggests that 6beta-OH-7alpha-TMS may possess some antimineralocorticoid activity, similar to spironolactone. Antimineralocorticoid drugs work by blocking the effects of the hormone aldosterone, which promotes sodium reabsorption and potassium excretion by the kidneys. However, the relative potency of 6beta-OH-7alpha-TMS compared to spironolactone is not fully established. One study in adrenalectomized rats found that 6beta-OH-7alpha-TMS had a lower antimineralocorticoid activity than either spironolactone or another metabolite, 7alpha-thiomethylspironolactone [].
6beta-Hydroxy-7alpha-thiomethylspirolactone is involved in several chemical transformations, primarily as a metabolite of spironolactone. Key reactions include:
- Conversion from spironolactone to 7-alpha-thiomethylspironolactone.
- Further transformations to 3alpha-hydroxythiomethylspironolactone and 3beta-hydroxythiomethylspironolactone .
These reactions highlight its role in the metabolic pathways of steroid compounds, particularly those that interact with mineralocorticoid receptors.
The biological activity of 6beta-Hydroxy-7alpha-thiomethylspirolactone is closely related to its parent compound, spironolactone. It exhibits properties such as:
- Mineralocorticoid Receptor Antagonism: This compound can inhibit aldosterone's effects, leading to diuretic effects and potential applications in treating conditions like hypertension and heart failure.
- Neuroactive Effects: Studies have indicated that spironolactone and its metabolites may influence neuronal connectivity and behavior, particularly in the context of prenatal exposure .
- Chemical Modification: Modifications of spironolactone involving thiomethylation at the 7-alpha position followed by hydroxylation at the 6-beta position.
- Biotransformation Techniques: Utilizing microbial or enzymatic processes to convert spironolactone into its various metabolites, including 6beta-Hydroxy-7alpha-thiomethylspirolactone.
6beta-Hydroxy-7alpha-thiomethylspirolactone has potential applications in:
- Pharmaceutical Research: As a reference compound for studying the pharmacodynamics of spironolactone and its metabolites.
- Clinical Studies: Investigating its effects on cardiovascular health and neuronal function, especially regarding mineralocorticoid receptor antagonism.
Research indicates that 6beta-Hydroxy-7alpha-thiomethylspirolactone interacts with various biological systems:
- Cross-Reactivity: Studies have shown that this metabolite exhibits limited cross-reactivity with immunoassays designed for spironolactone detection, which is crucial for accurate clinical assessments .
- Neurodevelopmental Impact: Animal studies suggest that exposure to spironolactone during critical developmental periods can lead to alterations in hippocampal circuitry and behavior, indicating significant interactions within neurobiological systems .
Several compounds share structural similarities with 6beta-Hydroxy-7alpha-thiomethylspirolactone, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Spironolactone | Parent compound; contains lactone ring | Well-established mineralocorticoid antagonist |
| 7-alpha-Thiomethylspironolactone | Similar thiomethyl group but lacks hydroxyl at C6 | Direct precursor to 6beta-Hydroxy-7alpha-thiomethylspirolactone |
| Canrenone | A metabolite of spironolactone; lacks thiomethyl group | More potent mineralocorticoid receptor antagonist |
These compounds illustrate the unique positioning of 6beta-Hydroxy-7alpha-thiomethylspirolactone within the broader context of steroid metabolism and pharmacology.








